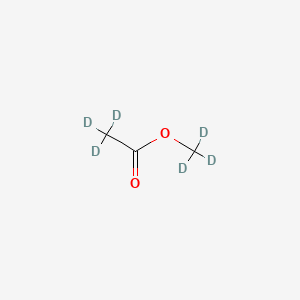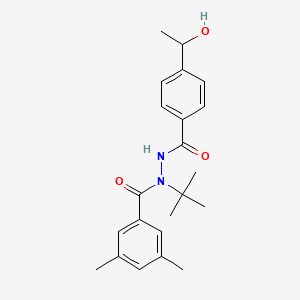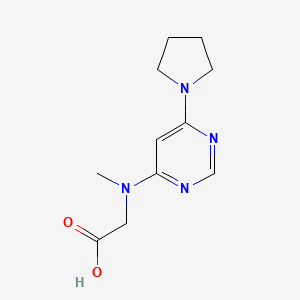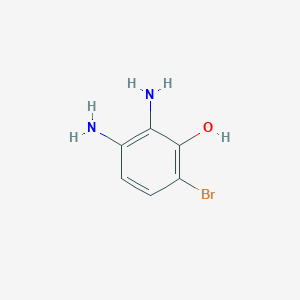![molecular formula C11H11N3O4 B1434822 1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione CAS No. 1710461-20-3](/img/structure/B1434822.png)
1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione
Vue d'ensemble
Description
1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione, also known by its IUPAC name 1-((6-methoxypyridin-3-yl)methyl)pyrimidine-2,4,6(1H,3H,5H)-trione , is a chemical compound with the molecular formula C₁₁H₁₁N₃O₄ . It is a pyrimidine derivative that exhibits interesting properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of 1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione consists of a pyrimidine ring with a methoxypyridine substituent at one position. The IUPAC name reflects this structure, where the pyrimidine core contains three carbonyl groups. The molecular weight of this compound is approximately 249.23 g/mol .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Pesticide Exposure Assessment
Children's exposure to pesticides, such as organophosphates and pyrethroids, has been a significant concern due to potential health risks. Studies have aimed to investigate the exposure levels and effects of such pesticides, utilizing urinary metabolite measurements to assess exposure. These efforts highlight the importance of understanding pesticide exposure to mitigate risks effectively. P. Egeghy et al., 2011.
Wine Aroma and Flavor
Research on 3-alkyl-2-methoxypyrazines (MPs) in grapes and their impact on wine aroma has shown that these compounds can impart undesired herbaceous or vegetal characteristics to wine. Understanding the biosynthesis, accumulation, and metabolism of MPs is crucial for managing wine quality, particularly in varieties where these aromas are not desired. Yujuan Lei et al., 2018.
Novel Analgesic Therapies
Oliceridine, a novel mu-opioid receptor agonist, has been highlighted for its selective activation of G protein and β-arrestin signaling pathways. This selectivity suggests a potential for creating analgesic benefits with reduced adverse effects, offering a new direction in pain management research. I. Urits et al., 2019.
Liquid Crystal Research
Studies on methylene-linked liquid crystal dimers, including their transitional properties and phase behaviors, have contributed to the understanding of liquid crystal science, particularly in the development of materials with novel nematic phases. Such research aids in the design of advanced liquid crystal displays and other technologies. P. Henderson and C. Imrie, 2011.
Decontamination Studies
Research into the decontamination efficacy of various treatments against organophosphate poisoning, such as soman exposure, has provided valuable insights into effective medical interventions. This is crucial for developing strategies to mitigate the effects of chemical warfare agents. Dragan L. Knez˘ević and V. Tadić, 1994.
Drug Detection
Advancements in the detection of drugs of abuse, including various common drugs and their metabolites, through Dried Blood Spot (DBS) techniques, underscore the importance of developing fast, accurate, and cost-effective methods for forensic and clinical toxicology. Christina Ververi et al., 2022.
Propriétés
IUPAC Name |
1-[(6-methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-18-9-3-2-7(5-12-9)6-14-10(16)4-8(15)13-11(14)17/h2-3,5H,4,6H2,1H3,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMAUQZRMTUZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2C(=O)CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1434739.png)



![Phenanthro[1,2-b:8,7-b']dithiophene](/img/structure/B1434743.png)



![4-((tetrahydrofuran-2-yl)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434751.png)




